

# Spectroscopic Profile of 2,6-dibromo-7H-purine: A Technical Overview

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## Compound of Interest

Compound Name: 2,6-dibromo-7H-purine

Cat. No.: B071965

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2,6-dibromo-7H-purine**, a key intermediate in the synthesis of various biologically active purine derivatives. Due to the limited availability of directly published experimental spectra, this document presents a combination of predicted data from reliable computational sources and established experimental protocols for the acquisition of such data.

## Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dibromo-7H-purine**. This information is crucial for the identification, characterization, and purity assessment of the compound.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data of **2,6-dibromo-7H-purine** (DMSO- $d_6$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~8.5	Singlet	C8-H
~14.0	Broad Singlet	N7-H

Note: Predicted chemical shifts can vary depending on the computational method and solvent used. Experimental verification is recommended.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data of **2,6-dibromo-7H-purine** (DMSO- $d_6$ , 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~155	C4
~152	C2
~148	C6
~145	C8
~125	C5

Note: Predicted chemical shifts can vary depending on the computational method and solvent used. Experimental verification is recommended.

Table 3: Predicted IR Absorption Bands of **2,6-dibromo-7H-purine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100-3000	Medium	N-H Stretch
~1600-1450	Medium to Strong	C=C and C=N Stretching (Aromatic)
~1300-1000	Medium	C-N Stretching
Below 800	Strong	C-Br Stretching

Note: Predicted IR frequencies are typically calculated for the gas phase and may differ from experimental values obtained in the solid state (e.g., KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data of **2,6-dibromo-7H-purine**

m/z	Relative Abundance (%)	Assignment
277.86 / 279.86 / 281.86	High	[M] <sup>+</sup> , [M+2] <sup>+</sup> , [M+4] <sup>+</sup> (Isotopic pattern for 2 Br atoms)
199 / 201	Medium	[M - Br] <sup>+</sup>
172 / 174	Medium	[M - Br - HCN] <sup>+</sup>

Note: The mass spectrum of a compound with two bromine atoms will exhibit a characteristic isotopic pattern due to the presence of <sup>79</sup>Br and <sup>81</sup>Br isotopes.

## Experimental Protocols

The following are detailed methodologies for obtaining the experimental spectroscopic data for **2,6-dibromo-7H-purine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) chemical environments in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-dibromo-7H-purine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
  - Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- <sup>13</sup>C NMR Acquisition:

- Acquire a one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Reference the spectrum to the solvent peak of DMSO- $\text{d}_6$  at 39.52 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **2,6-dibromo-7H-purine** sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

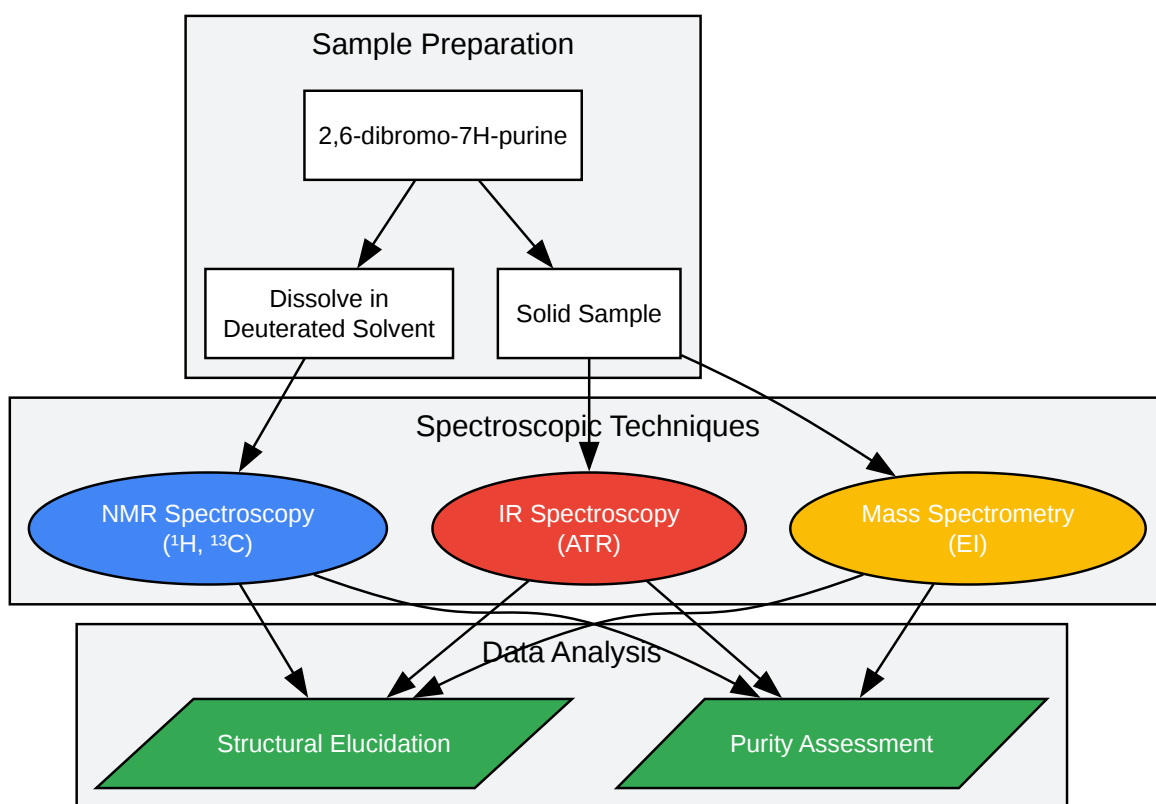
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Ionize the sample using a standard electron energy of 70 eV.
  - Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-400).
  - The resulting mass spectrum will show the molecular ion peak and various fragment ions. The isotopic pattern for two bromine atoms should be clearly visible.

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,6-dibromo-7H-purine**.



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Caption: General workflow for spectroscopic analysis.

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